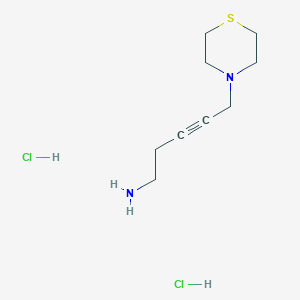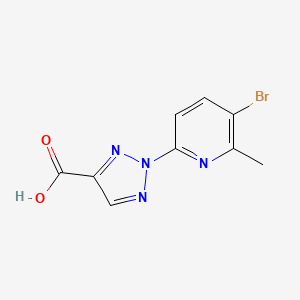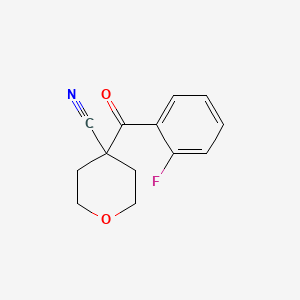
5-Thiomorpholinopent-3-yn-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid ist eine chemische Verbindung mit der Summenformel C9H18Cl2N2S und einem Molekulargewicht von 257,22 g/mol . Diese Verbindung wird hauptsächlich in Forschung und Entwicklung eingesetzt, insbesondere in den Bereichen organische Chemie und Pharmazeutika.
Vorbereitungsmethoden
Die Synthese von 5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid beinhaltet typischerweise die Reaktion von Thiomorpholin mit einem geeigneten Alkinvorläufer unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base und eines Lösungsmittels durchgeführt, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu erhalten . Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, sind jedoch für die Produktion im größeren Maßstab optimiert, wodurch höhere Ausbeuten und Reinheit gewährleistet werden.
Analyse Chemischer Reaktionen
5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle ermöglicht wird.
Biologie: Forscher verwenden diese Verbindung, um ihre Auswirkungen auf biologische Systeme zu untersuchen, einschließlich ihres Potenzials als biochemische Sonde.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle bei der Medikamentenentwicklung.
Industrie: Diese Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Ziele und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab .
Wirkmechanismus
The mechanism of action of 5-Thiomorpholinopent-3-yn-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Thiomorpholin-Derivate: Diese Verbindungen teilen sich die Thiomorpholinringstruktur, unterscheiden sich aber in ihren funktionellen Gruppen und Gesamteigenschaften.
Alkin-haltige Amine: Diese Verbindungen enthalten eine Alkingruppe und eine Amingruppe, ähnlich wie 5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid, können aber unterschiedliche Substituenten und Reaktivität aufweisen.
Die Einzigartigkeit von 5-Thiomorpholinopent-3-yn-1-amin-dihydrochlorid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C9H18Cl2N2S |
|---|---|
Molekulargewicht |
257.22 g/mol |
IUPAC-Name |
5-thiomorpholin-4-ylpent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H16N2S.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H |
InChI-Schlüssel |
HHQFQVYDXZXZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1CC#CCCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)








![4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794587.png)

